![molecular formula C19H13ClN6O4 B1354099 2,3-Bis(4-nitrophenyl)-5-phenyltetrazolium Chloride CAS No. 69231-13-6](/img/structure/B1354099.png)
2,3-Bis(4-nitrophenyl)-5-phenyltetrazolium Chloride
Overview
Description
“2,3-Bis(4-nitrophenyl)-5-phenyltetrazolium Chloride” is a chemical compound that belongs to the class of tetrazolium salts . Tetrazolium salts are often used in biological research, particularly in cell viability assays . They are reduced to formazan in living cells, which can be quantified by measuring the absorbance of the colored solution .
Molecular Structure Analysis
The molecular structure of “2,3-Bis(4-nitrophenyl)-5-phenyltetrazolium Chloride” includes two nitrophenyl groups and one phenyl group attached to a tetrazolium core . The molecular formula is C17H17ClN6O4 .Chemical Reactions Analysis
Tetrazolium salts, including “2,3-Bis(4-nitrophenyl)-5-phenyltetrazolium Chloride”, are known to undergo reduction reactions in the presence of NAD(P)H-dependent cellular oxidoreductase enzymes . These enzymes are capable of reducing the tetrazolium dye to its insoluble formazan, which has a purple color .Physical And Chemical Properties Analysis
The physical and chemical properties of “2,3-Bis(4-nitrophenyl)-5-phenyltetrazolium Chloride” include a molecular weight of 404.8 g/mol . It has a hydrogen bond donor count of 0 and a hydrogen bond acceptor count of 7 . The compound is also characterized by a rotatable bond count of 3 .Scientific Research Applications
Cell Metabolic Activity Assessment
“2,3-Bis(4-nitrophenyl)-5-phenyltetrazolium Chloride” is closely related to MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), a tetrazolium dye used in the MTT assay . The MTT assay is a colorimetric assay for assessing cell metabolic activity . These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color .
Cytotoxicity Measurement
Tetrazolium dye assays, including those using MTT and related compounds, can be used to measure cytotoxicity (loss of viable cells) or cytostatic activity (shift from proliferation to quiescence) of potential medicinal agents and toxic materials .
Antioxidant Activity
m-Aryloxy phenols, which are related to “2,3-Bis(4-nitrophenyl)-5-phenyltetrazolium Chloride”, have been found to have potential biological activities, including antioxidant effects .
Anti-inflammatory Activity
m-Aryloxy phenols also exhibit potential anti-inflammatory effects .
Production of Plastics, Adhesives, and Coatings
m-Aryloxy phenols are commonly used in the production of plastics, adhesives, and coatings due to their ability to improve these materials’ thermal stability and flame resistance .
Ultraviolet Absorbers
m-Aryloxy phenols have applications as ultraviolet absorbers .
Flame Retardants
m-Aryloxy phenols are used as flame retardants, enhancing the fire resistance of various materials .
Synthesis of Bioactive Natural Products and Conducting Polymers
Phenol derivatives, such as “2,3-Bis(4-nitrophenyl)-5-phenyltetrazolium Chloride”, have high potential for synthesizing bioactive natural products and conducting polymers .
Mechanism of Action
The mechanism of action of tetrazolium salts in biological systems is based on their reduction to formazan in living cells . This reduction is carried out by NAD(P)H-dependent cellular oxidoreductase enzymes . The amount of formazan produced can be used as a measure of cell viability or metabolic activity .
Future Directions
The future directions for research on “2,3-Bis(4-nitrophenyl)-5-phenyltetrazolium Chloride” and similar compounds could involve further exploration of their potential biological activities . For example, their use in cell viability assays could be expanded to other types of biological assays. Additionally, the development of new synthesis methods could lead to the production of more complex tetrazolium salts with additional functional groups .
properties
IUPAC Name |
2,3-bis(4-nitrophenyl)-5-phenyltetrazol-2-ium;chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13N6O4.ClH/c26-24(27)17-10-6-15(7-11-17)22-20-19(14-4-2-1-3-5-14)21-23(22)16-8-12-18(13-9-16)25(28)29;/h1-13H;1H/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFGKIZPNGJPTCD-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN([N+](=N2)C3=CC=C(C=C3)[N+](=O)[O-])C4=CC=C(C=C4)[N+](=O)[O-].[Cl-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13ClN6O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Bis(4-nitrophenyl)-5-phenyltetrazolium Chloride | |
CAS RN |
69231-13-6 | |
Record name | 2,3-Bis(4-nitrophenyl)-5-phenyltetrazolium Chloride Hydrate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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